molecular formula C15H26N2O2 B5463951 1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide

1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide

Cat. No.: B5463951
M. Wt: 266.38 g/mol
InChI Key: ZTVVRXTXHCBUFZ-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and biological context. Generally, piperidine derivatives can interact with receptors, enzymes, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-acetylpiperidine-4-carboxamide
  • N-(4-methylcyclohexyl)piperidine-4-carboxamide
  • 4-methylcyclohexylpiperidine

Uniqueness

1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide is unique due to the presence of both the acetyl and 4-methylcyclohexyl groups, which may confer specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-11-3-5-14(6-4-11)16-15(19)13-7-9-17(10-8-13)12(2)18/h11,13-14H,3-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVVRXTXHCBUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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